B612322 936616-33-0 CAS No. 936616-33-0

936616-33-0

Cat. No.: B612322
CAS No.: 936616-33-0
InChI Key:
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Description

The substance with CAS number “936616-33-0” is also known as s-Mu-Conotoxin CnIIIC . It is a synthetic oligopeptide derived from one of the marine cone snails’ toxins, also called conotoxins or conopeptides . This substance is a 22 amino acid length conotoxin polypeptide obtained from Conus consors .


Synthesis Analysis

s-Mu-Conotoxin CnIIIC is a synthetic oligopeptide . It has the following sequence: PCA-Gly-Cys-Cys-Asn-Gly-Pro-Lys-Gly-Cys-Ser-Ser-Lys-Trp-Cys-Arg-Asp-His-Ala-Arg-Cys-Cys-NH2 .


Chemical Reactions Analysis

s-Mu-Conotoxin CnIIIC is a potent antagonist of the voltage-gated NaV1.4 sodium channel . It has an IC50 of 1.3 nM acting at the neuromuscular junction . It has myorelaxant and analgesic effects .


Physical and Chemical Properties Analysis

The density of s-Mu-Conotoxin CnIIIC is 1.71±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Data Sharing and Management in Scientific Research

The practices and perceptions of data sharing among scientists are crucial for advancing research methodologies. Tenopir et al. (2011) highlighted that data sharing is a fundamental part of the scientific method, enabling verification of results and further research based on prior findings. However, barriers such as insufficient time and lack of funding prevent widespread data sharing. Most researchers express satisfaction with their processes for data collection and short-term storage but report dissatisfaction with long-term data preservation. This study underscores the importance of improving data management and sharing practices to enhance scientific research's efficiency and reliability (Tenopir et al., 2011).

Advancements in Scientific Software and Cyberinfrastructure

The development of scientific software and cyberinfrastructure plays a significant role in supporting research. For instance, Yao et al. (2017) introduced a unit testing framework for scientific legacy code, emphasizing the importance of optimizing software design and enhancing the efficiency and correctness of scientific applications. This approach is particularly relevant for managing and analyzing the vast amounts of data generated in scientific experiments, including those involving complex chemical compounds (Yao et al., 2017).

Enabling Technologies for Data-Intensive Science

The integration of various technologies is crucial for addressing the requirements of data-intensive scientific research. Lawrence Yao et al. (2014) discussed how technologies such as workflows, services, and portals can support essential requirements like interoperability, automation, and efficient data handling. This comprehensive approach facilitates the management of large datasets and complex analyses, potentially including research on specific chemical compounds (Lawrence Yao et al., 2014).

Open Source Hardware for Scientific Instrumentation

The application of open-source hardware in scientific research offers low-cost alternatives for data collection and analysis. Fisher and Gould (2012) demonstrated the use of Arduino-based systems for automated sensing and data logging in various research projects. Such cost-effective and customizable solutions can significantly benefit experimental setups in chemistry and related fields, enabling more accessible and frequent data collection (Fisher & Gould, 2012).

Mechanism of Action

Target of Action

The compound 936616-33-0, also known as s-Mu-conotoxin CnIIIC , is a synthetic oligopeptide derived from marine cone snails’ toxins . It primarily targets voltage-gated sodium channels (NaV) , specifically the NaV1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. NaV1.5 in the heart, NaV1.8 in dorsal ganglia, or neuronal NaV1.6-1.7 channels . This selectivity makes it a safer ingredient as it can block only muscular contractions without adverse effects on other organs and tissues .

Mode of Action

s-Mu-conotoxin CnIIIC interacts with its targets by blocking the voltage-gated sodium channels . This blocking action inhibits the rapid electrical signal from neurons to muscles, which is essential for muscle contraction . By selectively blocking the NaV1.4 sodium channels in muscles, it can manage specific physiological functions safely .

Biochemical Pathways

The primary biochemical pathway affected by s-Mu-conotoxin CnIIIC is the neuromuscular transmission pathway . By blocking the NaV1.4 sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the transmission of electrical signals from neurons to muscles . This disruption leads to muscle relaxation .

Pharmacokinetics

It’s known that the compound exhibits its effects with just a topical application, suggesting it may have good skin penetration properties .

Result of Action

The primary result of s-Mu-conotoxin CnIIIC’s action is muscle relaxation . By blocking the NaV1.4 sodium channels, it inhibits muscle contractions . This leads to a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It’s incorporated in high-end skincare applications and exhibits a significant anti-aging effect .

Action Environment

Given that it’s used in skincare applications, factors such as skin ph, temperature, and the presence of other ingredients in the formulation could potentially influence its action .

Safety and Hazards

The safety data sheet of s-Mu-Conotoxin CnIIIC suggests that it should be handled with gloves and eye/face protection . It should be handled in accordance with good industrial hygiene and safety practice . The substance should be kept in a dry and well-ventilated place .

Future Directions

s-Mu-Conotoxin CnIIIC leaves a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It exhibits a significant anti-aging effect with just a topical application and without injections or invasive procedures . This suggests that it could be incorporated into high-end skincare applications in the future .

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway of compound '936616-33-0' involves a total of 7 steps starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "methyl 2-(4-methoxyphenyl)acetate", "methyl 2-(4-methoxyphenyl)propanoate", "methyl 2-(4-methoxyphenyl)butanoate", "4-methoxyphenylacetic acid", "4-methoxyphenylacetic acid chloride", "4-methoxyphenylacetic acid ethyl ester", "2-(4-methoxyphenyl)ethanamine", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "potassium carbonate", "magnesium sulfate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of methyl 2-(4-methoxyphenyl)acetate from 4-methoxybenzaldehyde and methyl magnesium bromide", "Step 2: Synthesis of methyl 2-(4-methoxyphenyl)propanoate from methyl 2-(4-methoxyphenyl)acetate and ethyl magnesium bromide", "Step 3: Synthesis of methyl 2-(4-methoxyphenyl)butanoate from methyl 2-(4-methoxyphenyl)propanoate and n-butyl magnesium bromide", "Step 4: Synthesis of 4-methoxyphenylacetic acid from methyl 2-(4-methoxyphenyl)butanoate and hydrochloric acid", "Step 5: Synthesis of 4-methoxyphenylacetic acid chloride from 4-methoxyphenylacetic acid and thionyl chloride", "Step 6: Synthesis of 4-methoxyphenylacetic acid ethyl ester from 4-methoxyphenylacetic acid chloride and ethanol", "Step 7: Synthesis of compound '936616-33-0' from 4-methoxyphenylacetic acid ethyl ester and 2-(4-methoxyphenyl)ethanamine in the presence of N,N-dimethylformamide, sodium hydroxide, and potassium carbonate." ] }

CAS No.

936616-33-0

Purity

98%

Origin of Product

United States

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